molecular formula C19H19NO4 B11712120 (3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid

(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid

Cat. No.: B11712120
M. Wt: 325.4 g/mol
InChI Key: ASNRKIOWONRMSM-NRXGSXMXSA-N
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Description

(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the use of chiral starting materials to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes optimizing reaction conditions to maximize yield and purity, as well as employing advanced techniques such as continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: Shares some structural similarities but differs in functional groups and overall reactivity.

    Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another complex organic compound with different functional groups and applications.

Uniqueness

(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H19NO4/c1-13(14-8-4-2-5-9-14)20-12-16(17(21)22)19(24,18(20)23)15-10-6-3-7-11-15/h2-11,13,16,24H,12H2,1H3,(H,21,22)/t13-,16-,19+/m1/s1

InChI Key

ASNRKIOWONRMSM-NRXGSXMXSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H]([C@](C2=O)(C3=CC=CC=C3)O)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C(C2=O)(C3=CC=CC=C3)O)C(=O)O

Origin of Product

United States

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